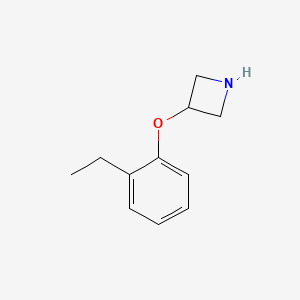
N-(2-Methoxybenzyl)-2,3-dimethylaniline
Descripción general
Descripción
N-(2-Methoxybenzyl)-2,3-dimethylaniline is a synthetic compound that belongs to the NBOMe class of substances . These substances are N-benzylmethoxy derivatives of the 2C family compounds with an N-2-methoxybenzyl moiety substituted by the methoxy group at the 2- and 5-position . They are known to be potent serotonin 5-HT2A receptor agonist hallucinogens .
Synthesis Analysis
The synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline and its isomers has been studied using chromatography-mass spectrometry methods . The gas chromatography analysis showed that the isothermal mode was more efficient than the usually applied temperature-programming mode for the separation of the mentioned isomers .Molecular Structure Analysis
The molecular structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline is similar to other NBOMe compounds, with a methoxybenzyl group attached to the nitrogen of the phenethylamine backbone . This substitution significantly increases the potency of the molecule .Chemical Reactions Analysis
N-(2-Methoxybenzyl)-2,3-dimethylaniline and other NBOMe compounds are extensively metabolized in HepaRG cells mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof . CYP1A2, 2D6, 2C8, 2C19, and 3A4, were involved in the initial reactions of all investigated compounds .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis : N-(2-Methoxybenzyl)-2,3-dimethylaniline is used in chemical reactions involving resonance-stabilized radicals. For instance, it reacts with 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals to produce specific aniline derivatives, while benzyl radicals and α-methoxycarbonylbenzyl radicals do not react with dimethylaniline. This indicates its selective reactivity and potential use in synthesizing specific organic compounds (Okazaki & Inamoto, 1968).
Analytical Techniques : It has been used in the diazotization-coupling spectrophotometric technique for determining various aromatic amines. This application is crucial in analytical chemistry for the quantification and analysis of complex organic compounds (Norwitz & Keliher, 1984).
Polymer and Material Science : In the field of polymer and material science, N-(2-Methoxybenzyl)-2,3-dimethylaniline derivatives have been synthesized and characterized for various applications. These include the study of their surface activity, aggregation behavior in aqueous solutions, and bactericidal activity. Such compounds are significant in developing new materials with specific properties (Zhao, Guo, Jia, & Liu, 2014).
Pharmaceutical Research : Although specific to drug use, research on N-(2-Methoxybenzyl)-2,3-dimethylaniline derivatives helps understand their interaction with biological systems, including their metabolism and potential effects. This knowledge is crucial in pharmaceutical research and drug development (Šuláková et al., 2021).
Environmental and Toxicological Studies : Studies on the environmental presence and potential toxicity of derivatives of N-(2-Methoxybenzyl)-2,3-dimethylaniline are crucial in environmental science and toxicology. This includes understanding the impact of such compounds on ecosystems and human health (Yoshida et al., 2015).
Safety And Hazards
Direcciones Futuras
The future directions of research on N-(2-Methoxybenzyl)-2,3-dimethylaniline could focus on further investigation of its mechanism of action, chemical, pharmacological, and toxicological properties to evaluate its potential harmful effects . There is also a need for more research on its pharmacological properties and the risks of serotonin toxicity when combining it with available serotonergic pharmacotherapy options .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-6-9-15(13(12)2)17-11-14-8-4-5-10-16(14)18-3/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUFENDMJAKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-2,3-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



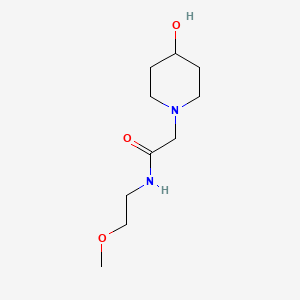

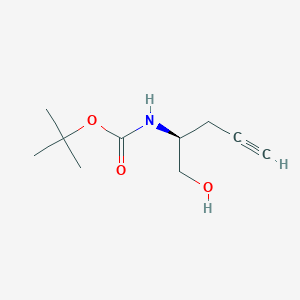

![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
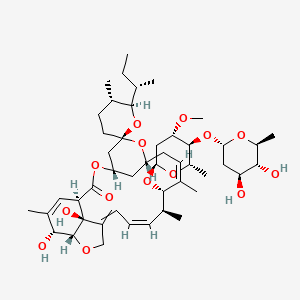
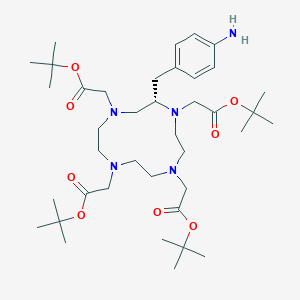
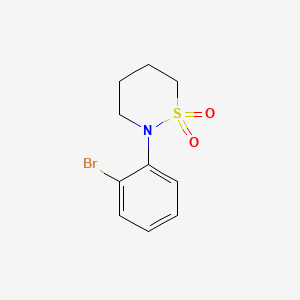
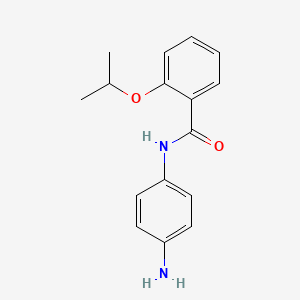
![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)

amine](/img/structure/B1437495.png)
